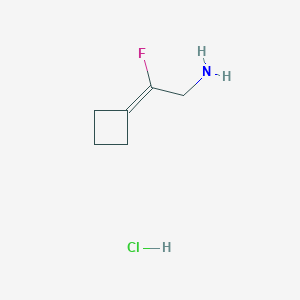
2-Cyclobutylidene-2-fluoroethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-Cyclobutylidene-2-fluoroethanamine;hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related cyclobutane derivatives and their structural characteristics, which can be useful in understanding the molecular framework of similar compounds. Cyclobutane is a four-membered ring structure that is known for its strain and unique reactivity due to the ring tension .
Synthesis Analysis
The synthesis of cyclobutane derivatives can involve various methods, including cycloadditions and rearrangements. For instance, cycloadditions of 1-ethynylcyclohex-1-ene with different fluorochloroethylenes have been used to produce compounds with cyclobutane structures . These reactions can lead to the formation of complex derivatives that may include fluorine atoms, similar to the compound of interest. Although the exact synthesis of "2-Cyclobutylidene-2-fluoroethanamine;hydrochloride" is not described, the methodologies mentioned could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives is characterized by the ring strain and the positions of substituents on the ring. For example, in cyclobutyl chloride, the chlorine atom is found at the equatorial position of the puckered ring . This information is crucial for understanding the three-dimensional conformation of cyclobutane derivatives, which can influence their chemical reactivity and physical properties. The puckering of the ring is a common feature that can affect the overall stability and reactivity of the compound.
Chemical Reactions Analysis
Cyclobutane derivatives can undergo various chemical reactions, including hydrolysis, Diels-Alder reactions, and rearrangements. For example, hydrolysis of certain cyclobutane derivatives can lead to the formation of monoketones . Additionally, Diels-Alder reactions can be used to form adducts with maleic anhydride or dicarbethoxyacetylene . These reactions demonstrate the versatility of cyclobutane derivatives in synthetic chemistry and their potential to form a wide range of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutane derivatives are influenced by their molecular structure. The presence of halogen atoms, such as chlorine and fluorine, can significantly affect properties like dipole moments and reactivity. For instance, the quadrupole coupling constants of the chlorine atom in cyclobutyl chloride provide insight into the electronic environment of the molecule . These properties are essential for predicting the behavior of cyclobutane derivatives in different chemical environments and for designing new compounds with desired characteristics.
Aplicaciones Científicas De Investigación
Reactions and Synthesis
- The study by Mir and Shreeve (1994) discusses the reactions of 1,2-dichlorotetrafluorocyclobut-1-ene and 1,2-dichlorohexafluorocyclopent-1-ene with 2-mercaptoethanol or 1,2-ethanedithiol, leading to new mono- or di-substituted cycloolefins. This highlights the potential of cyclobutylidene compounds in synthesizing new organic molecules with potential applications in drug development and materials science (Mir & Shreeve, 1994).
Structural Studies
- Kim and Gwinn (1966) investigated the microwave spectra, dipole moments, structure, and ring puckering vibration of cyclobutyl chloride and cyclobutyl fluoride. Their work provides insights into the structural properties of cyclobutylidene compounds, which is crucial for understanding their reactivity and potential applications in designing new materials and pharmaceuticals (Kim & Gwinn, 1966).
Medicinal Chemistry
- The synthesis of nucleoside analogues via annulations of donor acceptor aminocyclopropanes and aminocyclobutanes, as discussed by Racine, Vuilleumier, and Waser (2016), indicates the relevance of cyclobutylidene derivatives in medicinal chemistry. Their work contributes to the development of bioactive compounds against cancer and viral infections (Racine, Vuilleumier, & Waser, 2016).
Material Science
- The work by Smith et al. (2004) on the thermal cyclopolymerization of specific monomers to produce semi-crystalline perfluorocyclobutyl (PFCB) polymers showcases the potential of cyclobutylidene compounds in creating new materials with unique properties. Such materials could have applications in various industries, including electronics, coatings, and aerospace (Smith et al., 2004).
Safety And Hazards
Propiedades
IUPAC Name |
2-cyclobutylidene-2-fluoroethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN.ClH/c7-6(4-8)5-2-1-3-5;/h1-4,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWVYAGOSOCFMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(CN)F)C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclobutylidene-2-fluoroethanamine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

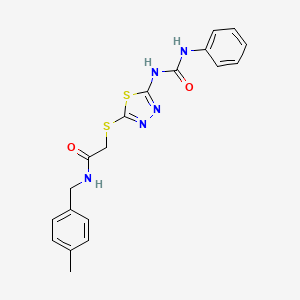
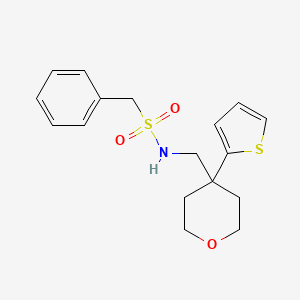
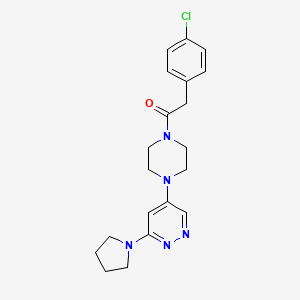
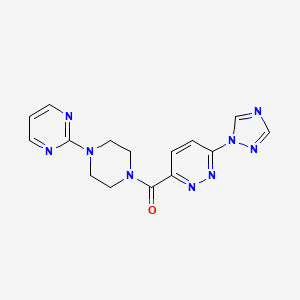
![N,N-diethyl-3-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide](/img/structure/B2499036.png)
![6-Fluoro-4-methylimidazo[1,2-a]indol-4-ol](/img/structure/B2499037.png)
![N-[(3-chlorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2499039.png)
![2-[(8-amino-6-tert-butyl-7-oxo-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2499040.png)
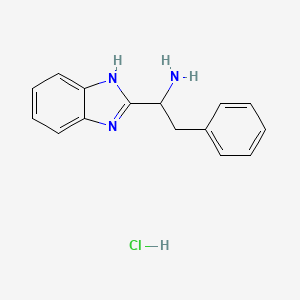
![3-(1H-benzotriazol-1-yl)-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide](/img/structure/B2499044.png)
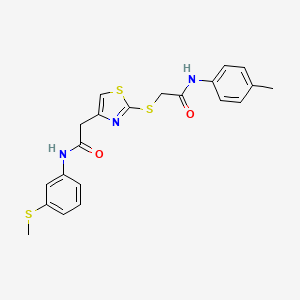
![(Z)-methyl 2-(2-((3-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2499046.png)
![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2499047.png)
![6-(Tert-butylsulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2499049.png)